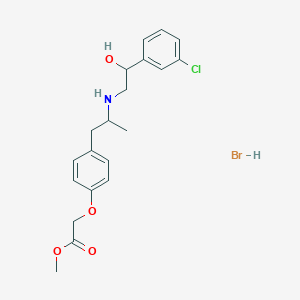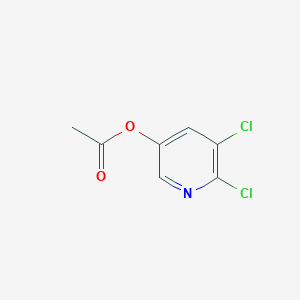
methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
概要
説明
methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is an organic compound with a complex structure that includes an ethoxy group, a hydroxyphenyl group, and a propionic acid methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 2-ethoxy-3-(4-hydroxyphenyl)propionic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, industrial processes may employ more robust catalysts and solvents to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-ethoxy-3-(4-oxo-phenyl)-propionic acid methyl ester.
Reduction: Formation of 2-ethoxy-3-(4-hydroxy-phenyl)-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with various enzymes and receptors.
類似化合物との比較
Similar Compounds
- 2-Ethoxy-3-(4-methoxy-phenyl)-propionic acid methyl ester
- 2-Ethoxy-3-(4-hydroxy-phenyl)-butanoic acid methyl ester
- 2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Uniqueness
methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an ethoxy group and a hydroxyphenyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC名 |
methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O4/c1-3-16-11(12(14)15-2)8-9-4-6-10(13)7-5-9/h4-7,11,13H,3,8H2,1-2H3 |
InChIキー |
DIXVAQSVTSCKEM-UHFFFAOYSA-N |
正規SMILES |
CCOC(CC1=CC=C(C=C1)O)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,4-oxazepane](/img/structure/B8640049.png)



![6-Methoxyspiro[chromane-2,4'-piperidine]-4-one](/img/structure/B8640083.png)
![5-[(2-Bromoethyl)(2-chloroethyl)amino]-2,4-dinitrobenzamide](/img/structure/B8640095.png)


